- Process for making ibrutinib, World Intellectual Property Organization, , ,
Cas no 936563-96-1 (Ibrutinib)
이부루티닙(Ibrutinib)은 BTK(Bruton's tyrosine kinase) 효소를 선택적으로 억제하는 표적 항암제입니다. 주로 만성 림프구성 백혈병(CLL), 맨틀세포 림프종(MCL), 왈덴스트롬 마크로글로불린혈증(WM) 등 B세포 악성종양 치료에 사용됩니다. 이부루티닙은 기존 화학요법과 달리 특정 분자 표적에 작용해 정상세포 손상을 최소화하면서 항종양 효과를 발휘합니다. 경구 투여가 가능하며, 임상 연구에서 무진행 생존기간(PFS) 연장 효과가 입증되었습니다. 특히 재발성/불응성 환자군에서 유의한 치료 반응을 보이는 것이 특징입니다. 주요 부작용으로는 출혈 위험 증가, 감염, 심계항진 등이 보고되며, CYP3A4 효소와의 상호작용에 주의가 필요합니다.
Ibrutinib structure
Product Name:Ibrutinib
CAS 번호:936563-96-1
MF:C25H24N6O2
메가와트:440.497064590454
MDL:MFCD20261150
CID:820153
PubChem ID:24821094
Update Time:2025-09-09
Ibrutinib 화학적 및 물리적 성질
이름 및 식별자
-
- PCI-32765
- Ibrutinib (PCI-32765)
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-
- Ibrutinib
- Ibrutinib (PCI-32765, Imbruvica®)
- PCI32765
- 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
- Ibrutinib Racemate
- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one
- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- US8497277, 4
- US8497277, 13
- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- P
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- CRA 032765
- Imbruvica
- JNJ 02
- PCI 32765
- PCI 32765-00
- PCI-32765 (Ibrutinib)?
- XYFPWWZEPKGCCK-GOSISDBHSA-N
- EX-A066
- IBRUTINIB [ORANGE BOOK]
- (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
- IBRUTINIB [INN]
- SMR004701213
- DB09053
- NCGC00187912-01
- NCGC00187912-02
- CHEBI:76612
- BDBM50357312
- IBRUTINIB [JAN]
- BRD-K70301465-001-02-6
- MFCD20261150
- 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-
- MLS006010041
- Imbruvica; PCI-32765
- EN300-97039
- DTXCID601323465
- HY-10997
- CRA-032765
- IBRUTINIB [MI]
- UNII-1X70OSD4VX
- C25H24N6O2
- NCGC00187912-18
- Pc-32765
- Imbruvica (TN)
- BRD-K70301465-001-05-9
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- NS00072153
- A1-01649
- CHEMBL1873475
- SW218096-2
- NCGC00187912-12
- Ibrutinib, Free Base
- Ibrutinib [USAN:INN]
- Ibrutinib (JAN/USAN)
- NCGC00187912-03
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one
- 1X70OSD4VX
- NSC-800769
- 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- SCHEMBL201859
- PCI-32765-00
- IBRUTINIB [WHO-DD]
- IBRUTINIB [VANDF]
- L01XE27
- DTXSID60893450
- 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one
- ibrutinibum
- J-523872
- BI164531
- AKOS022185476
- Q5984881
- EX-5960
- AC-26942
- HSDB 8260
- 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one
- GTPL6912
- NCGC00187912-17
- Z1302446275
- D10223
- PCI-32765 (Ibrutinib)
- Ibrutinib- Bio-X
- 936563-96-1
- Ibrutinib [USAN]
- NSC800769
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one
-
- MDL: MFCD20261150
- 인치: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
- InChIKey: XYFPWWZEPKGCCK-GOSISDBHSA-N
- 미소: NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1
계산된 속성
- 정밀분자량: 440.19600
- 동위원소 질량: 440.19607403g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 6
- 중원자 수량: 33
- 회전 가능한 화학 키 수량: 5
- 복잡도: 678
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 99.2
- 소수점 매개변수 계산 참조값(XlogP): 3.6
실험적 성질
- 색과 성상: Solid
- 밀도: 1.34
- 융해점: No data available
- 비등점: 715.0±60.0°C at 760 mmHg
- 플래시 포인트: 386.2±32.9 °C
- 굴절률: 1.69
- 용해도: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 99.16000
- LogP: 4.73640
- 증기압: 0.0±2.3 mmHg at 25°C
Ibrutinib 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 보안 지침: H303 섭취로 인한 유해성 + h313 피부 접촉으로 인한 유해성 + h2413 흡입으로 인한 유해성
- 저장 조건:4°C, protect from light
Ibrutinib 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-1g |
Ibrutinib |
936563-96-1 | ≥98% | 1g |
¥194.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-50mg |
Ibrutinib |
936563-96-1 | ≥98% | 50mg |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-250mg |
Ibrutinib |
936563-96-1 | ≥98% | 250mg |
¥62.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-10mg |
Ibrutinib |
936563-96-1 | ≥98% | 10mg |
¥29.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S2680-10mM (1mL in DMSO) |
Ibrutinib |
936563-96-1 | 99.98% | 10mM (1mL in DMSO) |
¥876.33 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2680-5mg |
Ibrutinib |
936563-96-1 | 99.98% | 5mg |
¥712.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2680-50mg |
Ibrutinib |
936563-96-1 | 99.98% | 50mg |
¥3349.71 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2680-200mg |
Ibrutinib |
936563-96-1 | 99.98% | 200mg |
¥7944.3 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032704-10mg |
Ibrutinib |
936563-96-1 | 98% | 10mg |
¥36 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032704-50mg |
Ibrutinib |
936563-96-1 | 98% | 50mg |
¥37 | 2024-05-20 |
Ibrutinib 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ; 1 h, -11 °C → -13 °C; 10 min, -12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
참조
- Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL), China, , ,
합성 방법 3
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
참조
- Preparation of pure amorphous ibrutinib, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Hydrogen , Water Catalysts: Palladium Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
참조
- Method for preparing ibrutinib using palladium carbon, China, , ,
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C
참조
- Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon, Russian Federation, , ,
합성 방법 6
반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 1 h, -10 °C
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
참조
- Method for synthesizing high purity Ibrutinib using acyl halide compound, China, , ,
합성 방법 7
반응 조건
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Solvents: Dichloromethane , Water ; 20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C
참조
- Process for preparing ibrutinib and its intermediates, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, 5 °C
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
참조
- Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Citric acid , Sodium hydroxide Solvents: Acetonitrile , Dichloromethane , Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
참조
- Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Triethylamine Solvents: Ethanol ; < 10 min, 0 °C; 10 min, 0 °C
참조
- Preparation of ibrutinib intermediate compound, China, , ,
합성 방법 11
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
참조
- Preparation of ibrutinib, China, , ,
합성 방법 12
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Ethyl acetate , Water ; 2 h, pH 8, 0 °C
참조
- Green preparation of acrylamide drug, China, , ,
합성 방법 13
반응 조건
1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ; rt → reflux
참조
- Preparation of ibutinib, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; rt → -5 °C; 1 h, 0 °C
참조
- Process for the preparation of ibrutinib, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; rt
1.2 Solvents: Dichloromethane ; 0 °C; rt
참조
- Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine, China, , ,
합성 방법 16
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
참조
- Green preparation of ibrutinib, China, , ,
합성 방법 17
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ; rt → -5 °C; 1 h, 0 °C
참조
- Preparation of ibrutinib, China, , ,
합성 방법 18
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, cooled; 15 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
참조
- Process for preparation of Ibrutinib intermediates, China, , ,
합성 방법 19
반응 조건
1.1 Reagents: Sodium hydroxide , Diisopropylethylamine Solvents: Dichloromethane ; -5 °C; 3 h, rt
참조
- Method for preparing and purifying ibrutinib, China, , ,
합성 방법 20
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; -2 - 10 °C; -2 - 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
참조
- A process for preparing ibrutinib and its intermediates, China, , ,
Ibrutinib Raw materials
- 1-[(3S)-3-Hydroxy-1-piperidinyl]-2-propen-1-one
- (R)-N-Desacryloyl N-3-Propionyl Ibrutinib
- Ibrutinib deacryloylpiperidine
- IBT6A
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (1:1)
- 3-(4-Phenoxyphenyl)-1-(3R)-1-(phenylmethyl)-3-piperidinyl-1H-pyrazolo3,4-dpyrimidin-4-amine
- tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate
- Acryloyl chloride
- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-chloropropanoyl chloride
Ibrutinib Preparation Products
Ibrutinib 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:936563-96-1)Ibrutinib
주문 번호:sfd2887
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:936563-96-1)依鲁替尼
주문 번호:LE24968618;LE761
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:48
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
(CAS:936563-96-1)Ibrutinib
주문 번호:A852882
인벤토리 상태:in Stock
재다:5g/10g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:43
가격 ($):150.0/282.0/526.0
Email:sales@amadischem.com
Ibrutinib 관련 문헌
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
936563-96-1 (Ibrutinib) 관련 제품
- 221244-14-0(4-Amino-1-tert-butyl-3-(1’-naphthylmethyl)pyrazolo3,4-dpyrimidine)
- 58791-65-4(1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol,4,6-diamino-3-methyl-)
- 145194-32-7(1H-Pyrazolo[3,4-b]pyridine-1-aceticacid, 3-[4-[2-(dimethylamino)-1-methylethoxy]phenyl]-)
- 64372-74-3(1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-methyl-1-b-D-ribofuranosyl-)
- 55559-55-2(1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile,4-amino-1-b-D-ribofuranosyl-)
- 1022150-12-4(IBT6A)
- 1553977-17-5(Ibrutinib-d)
- 1412418-47-3((Rac)-IBT6A)
- 119803-27-9(Benzamide,N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-b-D-erythro-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-)
- 186895-85-2(4-Amino-1-tert-butyl-3-benzylpyrazolo3,4-dpyrimidine)